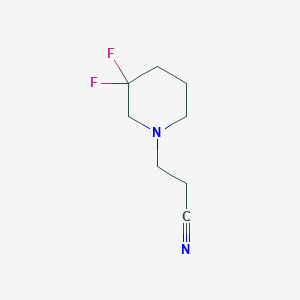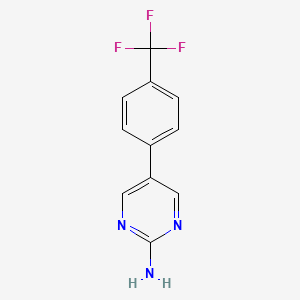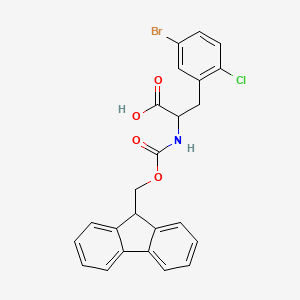
4-Fluoro-N-isobutyl-3-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-isobutyl-3-methoxyaniline is an organic compound with the molecular formula C11H16FNO It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted by a fluorine atom at the 4-position, an isobutyl group at the N-position, and a methoxy group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-isobutyl-3-methoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of 4-fluoro-3-nitroanisole with isobutylamine, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration of anisole derivatives, followed by catalytic hydrogenation and subsequent amination. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
4-Fluoro-N-isobutyl-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces amines.
科学的研究の応用
4-Fluoro-N-isobutyl-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 4-Fluoro-N-isobutyl-3-methoxyaniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The isobutyl group provides hydrophobic interactions, while the methoxy group can participate in electron-donating interactions. These combined effects contribute to the compound’s overall activity and specificity.
類似化合物との比較
Similar Compounds
4-Fluoro-3-methoxyaniline: Similar structure but lacks the isobutyl group.
3-Fluoro-4-methoxyaniline: Similar structure but with different substitution pattern.
4-Fluoro-3-methylaniline: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-Fluoro-N-isobutyl-3-methoxyaniline is unique due to the presence of the isobutyl group, which imparts distinct hydrophobic properties and influences its reactivity and binding interactions. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C11H16FNO |
|---|---|
分子量 |
197.25 g/mol |
IUPAC名 |
4-fluoro-3-methoxy-N-(2-methylpropyl)aniline |
InChI |
InChI=1S/C11H16FNO/c1-8(2)7-13-9-4-5-10(12)11(6-9)14-3/h4-6,8,13H,7H2,1-3H3 |
InChIキー |
KOSPYOGZFKNYKK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC1=CC(=C(C=C1)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid](/img/structure/B12068392.png)



![Disodium;[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate](/img/structure/B12068422.png)


![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine](/img/structure/B12068453.png)
![5-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12068459.png)

